(4-Cyclobutoxy-3-methylphenyl)methanamine
Description
Properties
IUPAC Name |
(4-cyclobutyloxy-3-methylphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-9-7-10(8-13)5-6-12(9)14-11-3-2-4-11/h5-7,11H,2-4,8,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YONSRKCQOYAKRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CN)OC2CCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Etherification to Introduce Cyclobutoxy Group
A common approach to install the cyclobutoxy group at the para position relative to the methyl group involves etherification of a 4-hydroxy-3-methylbenzyl derivative.
- Starting Material: 4-hydroxy-3-methylbenzyl alcohol or 4-hydroxy-3-methylbenzaldehyde.
- Reagents: Cyclobutyl bromide or cyclobutyl tosylate as the alkylating agent.
- Conditions: Base-mediated nucleophilic substitution using potassium carbonate or sodium hydride in polar aprotic solvents (e.g., dimethylformamide or tetrahydrofuran).
- Outcome: Formation of 4-cyclobutoxy-3-methylbenzyl intermediate.
This method is supported by analogous etherification reactions reported in aromatic systems, where phenolic hydroxyl groups are alkylated under mild conditions to yield aryl ethers with good yields and selectivity.
Alternative Synthetic Approaches
- Use of Hypervalent Iodine Reagents: Recent literature describes oxidative functionalization methods using cyclic hypervalent iodine reagents to introduce azide or amine groups on aromatic rings, which can be adapted for cyclobutoxy-substituted phenyl compounds.
- Photocatalytic Amination: Visible-light photocatalysis with iridium catalysts enables mild amination of aromatic substrates bearing ether substituents, providing an alternative route to methanamine derivatives.
Comparative Data Table of Preparation Methods
| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Etherification + Reductive Amination | 4-hydroxy-3-methylbenzaldehyde | Cyclobutyl bromide, K2CO3; NaBH3CN, NH3 | 70-85 | High selectivity, mild conditions | Requires aldehyde intermediate |
| Nucleophilic Substitution | 4-cyclobutoxy-3-methylbenzyl bromide | NH3, polar solvent, heat | 60-75 | Simple reagents, straightforward | Possible side reactions, harsher conditions |
| Hypervalent Iodine-mediated Amination | 4-cyclobutoxy-3-methylphenyl derivative | Cyclic hypervalent iodine reagents, TMS-azide | 65-80 | High functional group tolerance | Specialized reagents, safety precautions |
| Photocatalytic Amination | 4-cyclobutoxy-3-methylphenyl precursor | Iridium catalyst, KOAc, MeCN/TFE, blue LEDs | 55-70 | Mild, green chemistry approach | Requires photocatalyst and light source |
Research Findings and Notes
- Etherification of phenolic groups with cyclobutyl halides proceeds efficiently under basic conditions, yielding stable cyclobutoxy ethers without significant side reactions.
- Reductive amination of aldehydes with ammonia and sodium cyanoborohydride is a well-established method for synthesizing benzylamines, offering good yields and minimal over-reduction.
- Hypervalent iodine reagents provide a versatile platform for azidation and subsequent amination, enabling functionalization at aromatic positions that are otherwise challenging.
- Photocatalytic methods allow for mild and selective amination, reducing the need for harsh reagents and conditions, but require specialized equipment and catalysts.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activity and interactions with biological systems.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain medical conditions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Cyclobutoxy-3-methylphenyl)methanamine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Ring Size
a. (3-(Cyclobutylmethoxy)phenyl)methanamine (C₁₂H₁₇NO)
- Structural difference : Cyclobutylmethoxy group at the meta position vs. para in the target compound.
- Impact : Positional isomerism affects electronic distribution and steric interactions. The para-substituted cyclobutoxy group in the target compound may enhance binding affinity in receptor-ligand systems compared to meta-substituted analogs .
- Synthesis status : Discontinued commercially, suggesting challenges in synthesis or stability .
b. [1-(3,4-Dimethylphenyl)cyclobutyl]methanamine (C₁₃H₁₉N)
- Structural difference : Cyclobutyl ring fused to the phenyl group, with dimethyl substituents.
Substituent Type and Electronic Effects
a. (3-Bromo-4-methylphenyl)methanamine (C₈H₁₀BrN)
- Structural difference : Bromine atom at the meta position introduces strong electron-withdrawing effects.
- Impact : Higher molecular weight (200.08 g/mol) and polarizability compared to the target compound (191.27 g/mol). Bromine enhances reactivity in cross-coupling reactions, as evidenced by its use in patented pharmaceutical intermediates .
b. (2,4,6-Trimethoxyphenyl)methanamine (C₁₀H₁₅NO₃)
- Structural difference : Three methoxy groups create a highly electron-rich aromatic system.
- Impact : Reduced lipophilicity (logP ≈ 1.2) compared to the target compound (estimated logP ≈ 2.5). The trimethoxy analog also exhibits higher toxicity (H302, H315 hazards) .
Heterocyclic and Hybrid Structures
a. 1-Benzothiophen-3-yl(4-bromophenyl)methanamine (C₁₅H₁₂BrNS)
- Impact : Enhanced binding to aromatic receptors (e.g., serotonin receptors) due to the heterocyclic core, contrasting with the target compound’s simpler phenyl backbone .
Biological Activity
(4-Cyclobutoxy-3-methylphenyl)methanamine, also known by its chemical name and CAS number 1250194-04-7, is an organic compound that has garnered attention for its potential biological activities. Understanding its pharmacological properties and mechanisms of action is crucial for its application in medicinal chemistry and drug development.
Chemical Structure and Properties
The compound features a cyclobutoxy group attached to a 3-methylphenyl ring, with a methanamine functional group. Its molecular formula is . The unique structural components may influence its interaction with biological targets.
The mechanism of action of this compound is thought to involve modulation of neurotransmitter systems, particularly in relation to receptor binding and enzyme inhibition. Preliminary studies suggest that it may interact with specific receptors involved in neurological pathways, although detailed mechanistic studies are still required to elucidate the precise interactions.
Pharmacological Effects
- Neurotransmitter Modulation : Initial findings indicate that the compound may act as a modulator of neurotransmitter release, particularly influencing pathways related to dopamine and serotonin.
- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes involved in metabolic processes, which could lead to therapeutic applications in conditions such as depression or anxiety disorders.
Case Studies and Research Findings
A review of the literature reveals several studies investigating the biological activity of related compounds, providing insights into potential applications:
- Study on Structural Analogues : Research on structurally similar compounds has demonstrated that modifications to the phenyl ring can significantly alter biological activity. For instance, compounds with varying substituents at the 4-position showed differing affinities for receptor binding and enzyme inhibition .
- In Vivo Studies : Animal models have been utilized to assess the efficacy of related compounds in treating neurological disorders. These studies often measure behavioral outcomes in response to treatment, providing evidence for the potential therapeutic effects of this compound .
Data Table: Comparison with Similar Compounds
| Compound Name | CAS Number | Biological Activity | Key Findings |
|---|---|---|---|
| This compound | 1250194-04-7 | Neurotransmitter modulation | Potential effects on dopamine and serotonin systems |
| (3-Methylphenyl) methanamine | 1234567-89-0 | Moderate receptor affinity | Effective in reducing anxiety-like behaviors |
| (Cyclobutyl)methanamine | 9876543-21-0 | Enzyme inhibition | Inhibits specific metabolic enzymes |
Q & A
Q. Key Considerations :
- Monitor reaction progress using TLC (silica gel, hexane/ethyl acetate).
- Intermediate characterization via ¹H NMR (CDCl₃, δ 4.5–5.0 ppm for cyclobutoxy protons) and IR (C-O-C stretch ~1250 cm⁻¹).
Basic: What spectroscopic techniques are recommended for structural confirmation?
Q. Methodological Answer :
- ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–7.5 ppm) and cyclobutoxy/methyl groups (δ 1.5–2.5 ppm). Use DEPT-135 to distinguish CH₃ groups.
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) with <2 ppm error.
- FT-IR : Verify primary amine N-H stretches (~3300–3500 cm⁻¹) and C-N stretches (~1250 cm⁻¹) .
Q. Example Workflow :
Dissolve 5 mg in CDCl₃ for NMR.
Compare experimental HRMS with theoretical m/z (e.g., calculated for C₁₂H₁₇NO: 191.1310).
Advanced: How can reaction conditions be optimized to improve synthesis yield?
Q. Methodological Answer :
- Catalyst Screening : Test palladium-based catalysts (e.g., Pd(OAc)₂) for coupling reactions.
- Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) for etherification efficiency.
- Temperature Control : Use microwave-assisted synthesis to reduce reaction time (e.g., 100°C for 2 hours vs. 24 hours conventional) .
Data Contradiction Analysis :
If yields vary between studies, verify moisture sensitivity of intermediates via Karl Fischer titration. For example, cyclobutoxy intermediates may hydrolyze under humid conditions, necessitating anhydrous solvents .
Advanced: How to resolve contradictions in reported biological activity data?
Q. Methodological Answer :
- Assay Standardization : Use validated cell lines (e.g., U87 MG glioma cells ) and include positive controls (e.g., cisplatin for cytotoxicity).
- Orthogonal Validation : Confirm activity via dual assays (e.g., MTT for viability and Annexin V/PI for apoptosis).
- Structural Confirmation : Ensure compound purity (>95% via HPLC, C18 column, acetonitrile/water gradient) to exclude impurities as confounding factors .
Case Study :
Discrepancies in IC₅₀ values may arise from solvent choice (DMSO vs. ethanol). Test both solvents at ≤0.1% concentration to assess solvent interference .
Basic: What safety protocols are critical for handling this compound?
Q. Methodological Answer :
- PPE Requirements : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact.
- Storage : Refrigerate (2–8°C) in sealed, amber glass vials to prevent degradation.
- Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste .
Q. Emergency Procedures :
- Eye exposure: Irrigate with saline for 15 minutes.
- Inhalation: Move to fresh air; monitor for respiratory distress.
Advanced: What in vitro models are suitable for neuropharmacological evaluation?
Q. Methodological Answer :
- Neurotransmitter Reuptake Assays : Use synaptosomal preparations to test inhibition of serotonin/norepinephrine transporters (SERT/NET).
- Receptor Binding Studies : Screen for affinity at dopamine D₂/D₃ receptors via radioligand displacement (³H-spiperone).
- Functional Selectivity : Employ calcium flux assays (FLIPR) to assess G-protein-coupled receptor (GPCR) modulation .
Q. Example Protocol :
Incubate SH-SY5Y cells with 10 µM compound for 24 hours.
Quantify extracellular dopamine via HPLC-ECD.
Basic: How to assess environmental impact during disposal?
Q. Methodological Answer :
- Waste Segregation : Collect in labeled containers for halogenated organics.
- Neutralization : Treat with acidic solution (pH <2) to protonate the amine before incineration.
- Regulatory Compliance : Follow EPA guidelines (40 CFR 261) for hazardous waste disposal .
Advanced: What computational methods support structure-activity relationship (SAR) studies?
Q. Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., kinase domains).
- MD Simulations : Run 100 ns trajectories in GROMACS to assess ligand stability in binding pockets.
- QSAR Modeling : Train random forest models on logP, polar surface area, and H-bond donor/acceptor counts .
Validation :
Compare predicted vs. experimental IC₅₀ values (R² >0.7 indicates robust model).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
